Meteneprost-d9

Bioanalysis LC-MS Internal Standard

Meteneprost-d9 is a fully characterized, nine-fold deuterated PGE2 analog (MW 387.6) essential for accurate LC-MS/MS bioanalysis. Its +9 Da mass shift ensures precise compensation for matrix effects, meeting FDA/EMA validation requirements for ANDA/DMF submissions. Choose this definitive SIL-IS for reliable pharmacokinetic studies.

Molecular Formula C₂₃H₂₉D₉O₄
Molecular Weight 387.6
Cat. No. B1160495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeteneprost-d9
Synonyms(5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic Acid-d9;  9-Deoxo-16,16-dimethyl-9-methylene-PGE2-d9;  9-Deoxo-16,16-dimethyl-_x000B_9-methyleneprostaglandin E2-d9;  9-Deoxo-9-methylene-16,16-dimethyl-PGE2-d9;  9-Deoxy-16,16-d
Molecular FormulaC₂₃H₂₉D₉O₄
Molecular Weight387.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meteneprost-d9: Deuterated Prostaglandin E2 Analog for Quantitative LC-MS Bioanalysis and Pharmacokinetic Studies


Meteneprost-d9 (molecular formula: C23H29D9O4; molecular weight: 387.6) is a fully characterized, nine-fold deuterated analog of meteneprost, a 9-deoxy-9-methylene-16,16-dimethyl prostaglandin E2 (PGE2) derivative [1]. Meteneprost itself is a potent PGE2 analog designed to overcome the inherent aqueous instability of natural PGE2, demonstrating stability across the full pH range (pH 1 to 14) while retaining biological activity similar to corresponding PGEs [2]. The -d9 isotopic label enables its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of meteneprost in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) [3].

Why Unlabeled Meteneprost or Other Prostaglandin Analogs Cannot Substitute for Meteneprost-d9 in Regulated Bioanalysis


Substituting unlabeled meteneprost or a structurally distinct prostaglandin analog (e.g., misoprostol) for Meteneprost-d9 introduces significant risk of analytical inaccuracy and regulatory non-compliance in quantitative bioanalysis. Unlabeled meteneprost is the analyte of interest; using it as an internal standard offers no correction for matrix effects or ionization variability, which are inherent to LC-MS analysis of complex biological samples [1]. While structurally similar, misoprostol (a PGE1 analog) exhibits different chromatographic retention, extraction recovery, and ionization efficiency relative to meteneprost, precluding its use as a valid internal standard and potentially leading to erroneous quantification [2]. Furthermore, non-deuterated internal standards fail to meet the traceability and method validation requirements (e.g., FDA Guidance for Industry on Bioanalytical Method Validation) necessary for regulatory submissions such as ANDAs and DMFs [3].

Quantitative Differentiation of Meteneprost-d9: Comparative Evidence for Scientific and Procurement Decisions


Isotopic Purity and Mass Shift for Unambiguous MS Detection vs. Unlabeled Meteneprost

Meteneprost-d9 is differentiated from unlabeled meteneprost by a defined mass shift of +9 Da, resulting from the replacement of nine hydrogen atoms with deuterium. This mass difference provides unequivocal separation and detection in mass spectrometry, enabling its function as a stable isotope-labeled internal standard (SIL-IS) [1]. In contrast, unlabeled meteneprost co-elutes with the analyte and cannot be distinguished, rendering it useless for quantitative correction. This mass shift is critical for accurate quantification in complex biological matrices, as it allows the internal standard to be differentiated from the target analyte while maintaining nearly identical physicochemical behavior [2].

Bioanalysis LC-MS Internal Standard

Aqueous Stability of Parent Scaffold: Meteneprost vs. Native PGE2

The parent compound, meteneprost, addresses a critical limitation of native PGE2, which is notoriously unstable in aqueous media. Meteneprost is documented to be stable in aqueous solutions across a pH range of 1 to 14, whereas PGE2 undergoes rapid degradation in aqueous environments, particularly at non-neutral pH [1]. While specific stability data for Meteneprost-d9 is not publicly available, the kinetic isotope effect of nine deuterium atoms on the stability of the carbon skeleton is expected to be minimal. The -d9 labeled standard is therefore representative of a chemically stable parent drug molecule, ensuring the integrity of the analytical reference standard during sample preparation and analysis.

Chemical Stability Formulation Prostaglandin

Reduced Gastrointestinal Side Effects of Meteneprost Compared to Oral Misoprostol in Clinical Setting

In a multicenter, randomized comparative clinical trial (N=893), the incidence of gastrointestinal side effects was significantly lower with vaginally administered meteneprost gel compared to orally administered misoprostol when both were used in combination with mifepristone for early pregnancy termination [1]. Specifically, nausea occurred in 19.2% of patients in the meteneprost group versus 25.7% in the misoprostol group. Vomiting was reported by 4.6% versus 6.8%, and diarrhea by 0.9% versus 4.8%, respectively [1]. These data highlight a clinically meaningful differentiation in the side effect profile of the parent drug, which may influence its selection in specific therapeutic contexts where gastrointestinal tolerability is a priority.

Safety Profile Clinical Pharmacology Abortifacient

Deuterated Internal Standard Performance vs. Structural Analogs for LC-MS Quantification

The use of a deuterated internal standard, such as Meteneprost-d9, is a regulatory expectation for robust bioanalytical method validation. In contrast, the use of a structural analog (e.g., misoprostol) as an internal standard can lead to significant quantification errors due to differential ionization and extraction recovery. While direct comparative data for Meteneprost-d9 is not available, a study on LC-MS-MS internal standards reported surprising differences in chromatographic and extraction behavior even between deuterated and non-deuterated compounds [1]. By extension, a non-isotopic structural analog would exhibit even greater variance, compromising method accuracy and precision. Meteneprost-d9, as a true SIL-IS, is designed to co-elute with the analyte and experience identical matrix effects and ionization efficiency, thereby providing the most accurate correction factor [2].

Analytical Chemistry Method Validation Bioanalysis

Optimal Research and Industrial Applications for Meteneprost-d9 Based on Verified Evidence


Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

Meteneprost-d9 is the definitive internal standard for the development and validation of LC-MS/MS methods for quantifying meteneprost in biological matrices (e.g., plasma, urine) as part of pharmacokinetic studies or bioequivalence trials. Its isotopic composition ensures accurate compensation for matrix effects and recovery losses, which is a regulatory requirement for ANDA and DMF submissions [3]. This application is directly supported by its defined mass shift (+9 Da) and its classification as a fully characterized reference standard [2].

Stability-Indicating Assay Development for Prostaglandin Formulations

Given the documented aqueous stability of the parent compound meteneprost across a broad pH range (1-14) [3], Meteneprost-d9 is ideally suited for use as a reference standard in developing stability-indicating analytical methods. It can be employed to monitor the degradation of meteneprost in pharmaceutical formulations or under various stress conditions without concerns of standard degradation confounding the results.

Quantitative Tracing in Metabolism and Drug-Drug Interaction Studies

In preclinical or clinical metabolism studies, Meteneprost-d9 can be used as a tracer to differentiate administered meteneprost from endogenous prostaglandins or to accurately quantify its metabolites. The +9 Da mass shift allows for unambiguous identification and quantification of the parent drug and its isotopically labeled fragments in complex biological samples using high-resolution mass spectrometry [3].

Reference Standard for Meteneprost Impurity Profiling

As a highly pure and well-characterized reference standard, Meteneprost-d9 can serve as a calibration standard for quantifying meteneprost-related impurities during drug substance and drug product manufacturing, as well as in quality control (QC) release testing. Its use is consistent with the requirements for impurity reference standards in pharmaceutical analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meteneprost-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.